1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea
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Overview
Description
1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is an organic compound that features a unique combination of furan and thiophene rings linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carbaldehyde, thiophene-2-carbaldehyde, and thiophene-2-ethylamine.
Formation of Intermediate: The initial step involves the condensation of furan-2-carbaldehyde with thiophene-2-ethylamine to form an imine intermediate.
Urea Formation: The imine intermediate is then reacted with thiophene-2-carbaldehyde and an isocyanate to form the final urea compound.
Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives, particularly affecting the thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are commonly used.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism by which 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The specific pathways would depend on the biological context, but could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)urea
- 1-(Thiophen-2-ylmethyl)-3-(furan-2-yl)-1-(2-(furan-2-yl)ethyl)urea
- 1-(Furan-2-ylmethyl)-3-(furan-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea
Uniqueness: 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea stands out due to the specific arrangement of furan and thiophene rings, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific electronic characteristics and molecular interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c19-16(17-15-6-3-11-22-15)18(12-13-4-1-9-20-13)8-7-14-5-2-10-21-14/h1-6,9-11H,7-8,12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNITGOXPDMJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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